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Compound of Interest

Compound Name:
(2,6-Difluoro-3,5-

dimethoxyphenyl)methanol

Cat. No.: B1591904 Get Quote

An In-depth Technical Guide to (2,6-Difluoro-3,5-dimethoxyphenyl)methanol: Synthesis,

Characterization, and Applications

Abstract
This technical guide provides a comprehensive overview of (2,6-difluoro-3,5-
dimethoxyphenyl)methanol, a key fluorinated building block in modern medicinal chemistry.

We delve into its fundamental physicochemical properties, outline a robust synthetic pathway

with mechanistic insights, and detail the analytical techniques required for its structural

confirmation. Furthermore, this guide explores its strategic application in drug discovery,

particularly in the development of targeted therapies such as kinase inhibitors and

antimicrotubule agents. The strategic incorporation of difluoro and dimethoxy substituents on

the phenyl ring imparts unique electronic and conformational properties, making this scaffold

highly valuable for modulating drug-receptor interactions and improving pharmacokinetic

profiles. This document is intended for researchers, medicinal chemists, and process

development scientists engaged in the design and synthesis of novel therapeutics.

Section 1: Chemical Identity and Physicochemical
Properties
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a substituted benzyl alcohol derivative. The

presence of two electron-withdrawing fluorine atoms ortho to the hydroxymethyl group,
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combined with two electron-donating methoxy groups, creates a unique electronic and steric

environment. These features are critical for its utility as a synthetic intermediate in drug

discovery.

The core physicochemical properties are summarized below.

Property Value Source(s)

IUPAC Name
(2,6-Difluoro-3,5-

dimethoxyphenyl)methanol
[1]

CAS Number 1208434-90-5 [2][3]

Molecular Formula C₉H₁₀F₂O₃ [1]

Molecular Weight 204.17 g/mol [2]

InChI Key

InChI=1S/C9H10F2O3/c1-13-

6-3-7(14-2)9(11)5(4-

12)8(6)10/h3,12H,4H2,1-2H3

[1]

Appearance
White to off-white solid

(Typical)

Purity ≥98% (Commercially available) [2]

Molecular Structure Diagram
The diagram below illustrates the two-dimensional structure of the title compound, highlighting

the key functional groups.

Caption: 2D structure of (2,6-Difluoro-3,5-dimethoxyphenyl)methanol.

Section 2: Synthesis and Mechanistic
Considerations
A robust and scalable synthesis of (2,6-difluoro-3,5-dimethoxyphenyl)methanol is crucial for

its application in research and development. A common and logical approach involves the
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selective reduction of a corresponding benzaldehyde derivative. This multi-step synthesis

begins with a commercially available precursor, 2,6-difluoro-3,5-dimethoxyphenol.

Proposed Synthetic Pathway

2,6-Difluoro-3,5-dimethoxyphenol
(Starting Material)

Triflation
Tf₂O, Pyridine

Activation Aryl Triflate Intermediate Formylation
CO, H₂, Pd Catalyst, Base

Carbonylation 2,6-Difluoro-3,5-dimethoxybenzaldehyde Reduction
NaBH₄, Methanol

Selective Reduction (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
(Final Product)

Click to download full resolution via product page

Caption: Proposed synthetic workflow from a phenol precursor.

Mechanistic Discussion
Activation of the Phenol: The synthesis begins with the activation of the hydroxyl group of

2,6-difluoro-3,5-dimethoxyphenol[4]. Conversion to a triflate (trifluoromethanesulfonate) is an

excellent strategy. The triflate is a superb leaving group, making the aromatic ring

susceptible to palladium-catalyzed cross-coupling reactions. This step is typically performed

using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine.

Palladium-Catalyzed Formylation: The aryl triflate intermediate can undergo a variety of

cross-coupling reactions. For the introduction of an aldehyde group, a carbonylation reaction

is employed. Using a palladium catalyst (e.g., Pd(PPh₃)₄), carbon monoxide (CO), and a

hydride source (e.g., H₂ or a silane), the triflate group is replaced with a formyl (-CHO) group

to yield 2,6-difluoro-3,5-dimethoxybenzaldehyde. This step is critical for installing the carbon

that will become the benzylic alcohol.

Selective Aldehyde Reduction: The final step is the reduction of the benzaldehyde to the

primary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or

ethanol is the reagent of choice for this transformation.

Causality: NaBH₄ is a mild and selective reducing agent. It readily reduces aldehydes and

ketones but does not affect other potentially sensitive functional groups on the aromatic

ring under standard conditions. The mechanism involves the nucleophilic attack of a

hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of
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the aldehyde. A subsequent workup with a protic source (like the methanol solvent)

protonates the resulting alkoxide intermediate to yield the final benzylic alcohol. This

method is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄)

for its operational simplicity, safety, and high selectivity.

Section 3: Analytical Characterization Profile
To ensure the identity, purity, and structural integrity of synthesized (2,6-difluoro-3,5-
dimethoxyphenyl)methanol, a suite of analytical techniques is employed. Each technique

provides unique and complementary information.

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for confirming the

presence of hydrogen atoms in their specific chemical environments.

Expected Signals:

A singlet for the two equivalent methoxy groups (-OCH₃) around 3.8-4.0 ppm.

A singlet or a finely split triplet (due to coupling with the hydroxyl proton) for the benzylic

protons (-CH₂OH) around 4.5-4.7 ppm.

A triplet for the single aromatic proton (-ArH) around 6.5-6.8 ppm, due to coupling with

the two adjacent fluorine atoms.

A broad singlet for the hydroxyl proton (-OH), whose chemical shift is variable

depending on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon

skeleton. The spectrum will be complex due to C-F coupling.

Expected Signals: Distinct signals for the methoxy carbons, the benzylic carbon, and four

unique aromatic carbons. The carbons bonded to fluorine will appear as doublets with

large coupling constants (¹JCF).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is definitive for confirming the

presence and environment of the fluorine atoms. A single signal is expected for the two

equivalent fluorine atoms, confirming the symmetrical substitution pattern.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound. In high-resolution

mass spectrometry (HRMS), the measured mass will correspond very closely to the

calculated exact mass (204.0598 g/mol ), confirming the molecular formula C₉H₁₀F₂O₃.

Infrared (IR) Spectroscopy: Identifies the key functional groups.

Expected Bands: A strong, broad absorption band around 3200-3500 cm⁻¹ for the O-H

stretch of the alcohol. Sharp C-H stretching bands around 2850-3000 cm⁻¹. Strong C-O

stretching bands around 1000-1300 cm⁻¹.

Section 4: Applications in Medicinal Chemistry and
Drug Development
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern

medicinal chemistry, used to enhance a molecule's pharmacological profile.[5][6] Fluorine's

high electronegativity and small size can modulate pKa, improve metabolic stability, and

increase binding affinity.[6][7]

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol is a valuable building block for several reasons:

Metabolic Blocking: The fluorine atoms can act as "metabolic blockers." Aromatic

hydroxylation is a common metabolic pathway for drug deactivation. Placing fluorine atoms

at susceptible positions prevents this oxidation, thereby increasing the drug's half-life and

bioavailability.[7]

Modulation of Conformation and Binding: The difluoro substitution pattern influences the

conformational preference of the phenyl ring and its substituents. This can be exploited to

lock the molecule into a bioactive conformation that enhances binding to a biological target,

such as the active site of an enzyme.[6]

Key Intermediate for Targeted Therapies: This specific scaffold has been identified as a

crucial intermediate for synthesizing potent and selective inhibitors for critical cancer targets.

FGFR4 Inhibitors: The dimethoxybenzene scaffold is a known motif for enhancing the

selectivity of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] FGFR4 is a key

target in hepatocellular carcinoma and other cancers.
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Antimicrotubule Agents: The compound is used in the synthesis of novel

benzenesulfonates that act as antimicrotubule agents.[1] These agents disrupt microtubule

polymerization in cancer cells by binding to the colchicine site, showing efficacy even

against multi-drug resistant cell lines.[1]

The use of pre-functionalized, fluorinated building blocks like (2,6-difluoro-3,5-
dimethoxyphenyl)methanol is often more efficient and reliable than attempting late-stage

fluorination on a complex molecule.[8]

Section 5: Experimental Protocol
The following is a representative, self-validating protocol for the final reduction step in the

synthesis of (2,6-difluoro-3,5-dimethoxyphenyl)methanol.

Objective: To synthesize (2,6-Difluoro-3,5-dimethoxyphenyl)methanol via the reduction of

2,6-Difluoro-3,5-dimethoxybenzaldehyde.

Materials:

2,6-Difluoro-3,5-dimethoxybenzaldehyde (1.0 eq)

Sodium borohydride (NaBH₄) (1.5 eq)

Anhydrous Methanol (MeOH)

Deionized Water

Saturated Sodium Bicarbonate (NaHCO₃) solution

Ethyl Acetate

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-

3,5-dimethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx.

10 mL per gram of aldehyde).

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the

internal temperature reaches 0-5 °C.

Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small

portions over 20-30 minutes. Rationale: Portion-wise addition is a critical safety measure to

control the exothermic reaction and the evolution of hydrogen gas.

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then

remove the ice bath and let it warm to room temperature. Monitor the reaction progress by

Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in

Hexanes). The reaction is complete when the starting aldehyde spot has been fully

consumed.

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and

carefully add deionized water to quench the excess NaBH₄. Caution: Hydrogen gas will be

evolved.

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure

using a rotary evaporator.

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a

separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃

solution, and finally with brine. Rationale: The bicarbonate wash removes any acidic

impurities, and the brine wash helps to break emulsions and remove bulk water from the

organic layer.

Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, then filter to

remove the drying agent.

Purification (Self-Validation): Concentrate the filtrate under reduced pressure to obtain the

crude product. Purify the crude material by flash column chromatography on silica gel using

a gradient of ethyl acetate in hexanes to yield the pure (2,6-difluoro-3,5-
dimethoxyphenyl)methanol as a solid.
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Final Characterization: Confirm the structure and purity of the final product using the

analytical methods described in Section 3 (NMR, MS, IR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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